molecular formula C8H8BrNO3 B1434935 Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 1629672-68-9

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B1434935
CAS No.: 1629672-68-9
M. Wt: 246.06 g/mol
InChI Key: LEGCGTQFNGFSMV-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS 1629672-68-9) is a valuable 2-pyridone-based building block for pharmaceutical research and the synthesis of complex organic intermediates. The 2-pyridone scaffold is recognized as a versatile pharmacophore in medicinal chemistry, with demonstrated applications in developing compounds for various biological activities . This compound is specifically utilized in advanced research, such as the synthesis of azapeptide-based inhibitors for SARS-CoV-2 main protease (Mpro), a key target for antiviral development . The bromo and ester functional groups on the dihydropyridinone ring make it a versatile synthetic intermediate for further functionalization and coupling reactions. With a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol , this high-purity compound is intended for research and development applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGCGTQFNGFSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dihydropyridinone Core

Method:
The core heterocycle is synthesized via a condensation reaction involving 3-bromo-2-oxo-1,2-dihydropyridine derivatives with suitable active methylene compounds, such as ethyl acetoacetate or methyl acetoacetate, under basic or acidic conditions.

Reaction Conditions:

  • Reflux in ethanol or acetic acid
  • Presence of catalysts like ammonium acetate or piperidine
  • Temperature range: 80–120°C

Reaction Example:

3-bromo-2-oxo-1,2-dihydropyridine + methyl acetoacetate → dihydropyridinone intermediate

This step is crucial for establishing the heterocyclic framework with the bromine substituent already incorporated.

Bromination at the 4-Position

Method:
Selective bromination is achieved by treating the dihydropyridinone with N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic substitution conditions.

Reaction Conditions:

  • Solvent: Carbon tetrachloride or dichloromethane
  • Initiator: AIBN or benzoyl peroxide
  • Temperature: 0–25°C to prevent polybromination

Reaction Example:

Dihydropyridinone + NBS → 4-bromo-dihydropyridinone

Control over reaction temperature and stoichiometry is essential to achieve mono-bromination.

Esterification at the 2-Position

Method:
The final step involves esterification of the 2-position with methyl acetate, typically through nucleophilic substitution or transesterification.

Approach:

  • Direct esterification using methyl acetate in the presence of a base such as potassium carbonate
  • Alternatively, activation of the 2-position via halogenation followed by nucleophilic substitution with methyl acetate

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 50–80°C
  • Catalyst: Potassium carbonate or sodium hydride

Reaction Example:

4-bromo-dihydropyridinone + methyl acetate + base → methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Purpose References
1. Core synthesis 3-bromo-2-oxo-1,2-dihydropyridine, methyl acetoacetate Ethanol / Acetic acid Reflux (80–120°C) Construct heterocycle ,
2. Bromination N-bromosuccinimide (NBS), radical initiator Dichloromethane 0–25°C Brominate at 4-position ,
3. Esterification Methyl acetate, base (K2CO3) DMF / Acetonitrile 50–80°C Attach methyl acetate group ,

Research Findings and Optimization Insights

Recent studies emphasize the importance of regioselectivity and reaction control to maximize yield and minimize by-products. For instance, the use of radical initiators during bromination ensures selective substitution at the 4-position, while solvent choice influences the esterification efficiency.

Furthermore, modifications such as using different methyl esters or alternative halogenating agents can fine-tune the synthesis, as demonstrated in medicinal chemistry research where structural variations impact biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Products where the bromine atom is replaced by another functional group.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: N-oxide derivatives or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural similarity to known bioactive compounds allows researchers to explore its effects on various biological targets.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance antibacterial activity against specific pathogens. This compound has been synthesized and tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in preliminary assays.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Reacting appropriate aldehydes or ketones with amines under acidic conditions.
  • Bromination Reactions : Selective bromination of precursors to introduce the bromo group at the desired position.

Potential Therapeutic Uses

The compound's structural features suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research into related dihydropyridine compounds has revealed neuroprotective properties. This compound is currently under investigation for its effects on neuronal cell lines exposed to oxidative stress, aiming to determine its ability to mitigate cell death and promote survival.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacyReference
This compoundAntimicrobialModerate against E. coli
Dihydropyridine Derivative XAntimicrobialHigh against Staphylococcus aureus
Dihydropyridine Derivative YNeuroprotectiveSignificant cell survival increase

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Condensation ReactionReaction with acetylated amine85
BrominationSelective bromination using NBS75

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functional group can participate in various biochemical interactions, potentially leading to inhibitory effects on certain enzymes or pathways .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent Position Ester Group Molecular Formula Molecular Weight (g/mol) Notable Features
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate 4-Bromo Methyl C₈H₈BrNO₃ 246.06 Bromine at position 4; methyl ester
Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate 3-Amino Methyl C₈H₁₀N₂O₃ 182.18 Amino group enhances nucleophilicity; potential for functionalization
Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate 5-Bromo Ethyl C₉H₁₀BrNO₃ 260.09 Ethyl ester increases lipophilicity; bromine at position 5
Methyl 6-bromo-1,2-dihydro-2-oxo-4-pyridineacetate 6-Bromo Methyl C₈H₈BrNO₃ 246.06 Bromine at position 6; same molecular weight as target compound

Key Differences and Implications

Substituent Position: The 4-bromo substituent in the target compound may confer distinct electronic effects compared to 3-amino (electron-donating) or 5-/6-bromo (electron-withdrawing) analogs. Bromine at position 4 could influence regioselectivity in further reactions, such as cross-coupling or nucleophilic substitution . 3-Amino derivatives (e.g., Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate) are more reactive toward electrophiles due to the amino group’s nucleophilicity .

Ester Group Variation :

  • Ethyl esters (e.g., Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate) generally exhibit higher lipophilicity than methyl esters, which may impact solubility and bioavailability in drug design .

Synthetic Utility: Brominated analogs (4-, 5-, or 6-bromo) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups . The 3-amino derivative could serve as a precursor for amide bond formation or heterocyclic ring expansion .

Research Findings and Limitations

  • Application Data: Applications remain speculative; compounds like Methyl 6-bromo-1,2-dihydro-2-oxo-4-pyridineacetate are explicitly noted to lack application data .

Biological Activity

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS Number: 1629672-68-9) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial activity, mechanisms of action, and structural characteristics.

  • Molecular Formula: C8H8BrNO3
  • Molecular Weight: 246.06 g/mol
  • Purity: 95% .

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been shown to inhibit various bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.8 μg/mL, demonstrating potent activity against Mtb .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
BOK-21.8Mycobacterium tuberculosis
BOK-32.4Mycobacterium tuberculosis
BOP-15.9Mycobacterium tuberculosis
BOK-511.6Mycobacterium tuberculosis

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes critical for bacterial survival. For example, studies on similar compounds have revealed their role in inhibiting the DprE1 enzyme, which is essential for the cell wall synthesis in Mtb . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the dihydropyridine ring can lead to significant changes in potency and selectivity against target pathogens. For instance, the introduction of halogen atoms or functional groups has been shown to enhance antimicrobial activity .

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Addition of amide groupIncreased potency
Halogen substitutionEnhanced binding affinity

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that this compound and its derivatives exhibit promising in vitro activity against several bacterial strains. The results indicate that these compounds can effectively disrupt bacterial growth at relatively low concentrations .
  • Computational Studies : Molecular docking studies have provided insights into how these compounds interact with target proteins. For example, computational analyses have revealed that certain conformations adopted by these molecules significantly influence their binding affinity and inhibitory potential against DprE1 .
  • Clinical Relevance : The potential application of these compounds in treating drug-resistant infections is noteworthy. Given the rising incidence of antibiotic resistance, compounds like this compound could play a vital role in developing new therapeutic strategies .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via alkylation or condensation reactions. A common approach involves reacting 4-bromo-2-pyridone with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile. Key parameters for optimization include:

  • Reagent stoichiometry: A 1.2:1 molar ratio of methyl bromoacetate to pyridone ensures complete alkylation .
  • Reaction time: Extended stirring (12–24 hours) at room temperature improves yield, as seen in analogous syntheses of dihydropyridine derivatives .
  • Purification: Flash chromatography (e.g., 9:1 DCM/MeOH) or recrystallization from DMF/ethanol (1:2) enhances purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic data confirm the target structure?

Methodological Answer:

  • 1^1H/13^13C NMR: Key signals include the methyl ester (δ3.73.8\delta \sim3.7–3.8 ppm for 1^1H; δ5052\delta \sim50–52 ppm for 13^13C) and the dihydropyridinone ring protons (δ6.07.3\delta \sim6.0–7.3 ppm for 1^1H). The 4-bromo substituent induces deshielding in adjacent carbons (δ120140\delta \sim120–140 ppm for 13^13C) .
  • HRMS: A molecular ion peak at m/z 260.9738 [M+Na]+^+ confirms the molecular formula C8H8BrNO3C_8H_8BrNO_3 .
  • IR: Stretching frequencies for ester C=O (1748 cm1\sim1748\ \text{cm}^{-1}) and pyridinone C=O (16501660 cm1\sim1650–1660\ \text{cm}^{-1}) validate functional groups .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL is used for small-molecule crystallographic refinement. Key steps include:

  • Data integration: Use SHELXC to process diffraction data, ensuring proper handling of high-resolution (1.0 A˚\leq 1.0\ \text{Å}) or twinned crystals .
  • Hydrogen placement: SHELXL automatically positions hydrogen atoms using riding models but requires manual adjustment for disordered regions .
  • Challenges: The bromine atom’s high electron density may cause absorption errors. Apply empirical absorption corrections (e.g., SADABS) and validate with R-factor convergence (R1<0.05R_1 < 0.05) .

Q. How can mechanistic insights into alkylation reactions inform derivative synthesis?

Methodological Answer: The alkylation of 4-bromo-2-pyridone with methyl bromoacetate likely proceeds via an SN2S_N2 mechanism. To confirm:

  • Kinetic studies: Monitor reaction progress under varying temperatures (25–80°C). A linear Arrhenius plot supports a single-step mechanism .
  • Isotopic labeling: Use 18^{18}O-labeled pyridone to track oxygen migration. Retention of the label in the product excludes tautomerization .
  • Solvent effects: Higher yields in DMF vs. acetonitrile suggest stabilization of the transition state by polar aprotic solvents .

Q. How can researchers resolve contradictions in 1^11H NMR data between synthetic batches?

Methodological Answer: Discrepancies in chemical shifts often arise from:

  • Tautomerism: The dihydropyridinone ring may exist as keto-enol tautomers. Use deuterated DMSO to lock the keto form and reduce signal splitting .
  • Solvent effects: Compare spectra in CDCl3_3 vs. DMSO-d6d_6. For example, ester methyl protons shift upfield by 0.2\sim0.2 ppm in DMSO due to hydrogen bonding .
  • Impurity analysis: Employ 2D NMR (COSY, HSQC) to distinguish between target signals and byproducts like unreacted pyridone .

Q. What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

  • Scaffold modification: Introduce electron-withdrawing groups (e.g., -CN) at the 3-position to enhance electrophilicity for nucleophilic attack in biological targets .
  • Bioisosteric replacement: Substitute the bromine with -CF3_3 to maintain steric bulk while improving metabolic stability .
  • SAR studies: Test analogs in vitro for cytotoxicity (e.g., MTT assay) and correlate substituent effects with IC50_{50} values. For example, 4-aryl substitutions in pyridinones show enhanced anticancer activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 2
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Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

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